

Application Notes and Protocols for Ynt-185 in Electrophysiology Patch-Clamp Studies

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Compound of Interest

Compound Name: Ynt-185

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Introduction

Ynt-185 is a potent and selective non-peptide agonist for the orexin type-2 receptor (OX2R).[1] Orexin neuropeptides are central to the regulation of sleep-wake states, and the loss of orexin-producing neurons results in the sleep disorder narcolepsy.[2] **Ynt-185** mimics the action of endogenous orexin by binding to and activating OX2Rs, making it a valuable tool for studying orexin signaling and for the development of therapeutics for conditions like narcolepsy and other sleep disorders.[2][3][4]

These application notes provide detailed protocols for the use of **Ynt-185** in electrophysiology patch-clamp studies, focusing on its characterization in native neurons. The information is intended to guide researchers in designing and executing experiments to investigate the effects of **Ynt-185** on neuronal excitability and ion channel function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Ynt-185** activity from in vitro and ex vivo studies.

Table 1: In Vitro Receptor Activity of **Ynt-185**

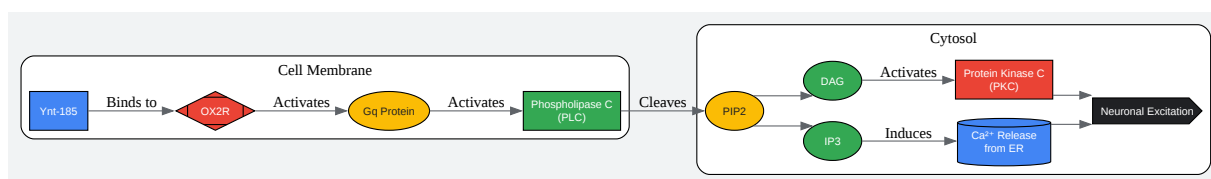
Parameter	Receptor	Cell Line	Value	Reference
EC50	Human OX2R	CHO	0.028 μM (28 nM)	[1]
EC50	Human OX1R	CHO	2.75 μM	[1]

Table 2: Electrophysiological Effects of **Ynt-185** on Histaminergic Neurons in Mouse Brain Slices

Experimental Condition	Measured Parameter	Ynt-185 Concentration	Effect	Reference
Without TTX	Firing Rate	10 μM	Induced Firing	[3]
With TTX (1 μM)	Resting Membrane Potential	Dose-dependent	Depolarization	[3][5]

Signaling Pathway

Ynt-185 acts as an agonist at the OX2R, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that primarily involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels. This signaling pathway is crucial for the excitatory effects of orexins on various neuronal populations.



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Caption: Signaling pathway of **Ynt-185** via the OX2R.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Mouse Brain Slices

This protocol is adapted from studies investigating the effect of **Ynt-185** on histaminergic neurons in the tuberomammillary nucleus (TMN).^{[3][6]}

1. Brain Slice Preparation:

- Anesthetize a 3- to 5-week-old male mouse and perfuse transcardially with ice-cold cutting solution.
- Cutting Solution Composition (in mM): 2.5 KCl, 1.25 NaH₂PO₄, 5 MgCl₂, 0.5 CaCl₂, 26 NaHCO₃, 11 glucose, 210 sucrose, pH 7.4, saturated with 95% O₂ / 5% CO₂.^[6]
- Rapidly dissect the brain and prepare 200 µm coronal slices using a vibrating microtome in ice-cold cutting solution.^{[3][6]}
- Incubate slices for at least 30 minutes in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature.^[6]
- aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 1 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 11 glucose, pH 7.4, saturated with 95% O₂ / 5% CO₂.^[6]

2. Patch-Clamp Recording:

- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2 mL/min at room temperature.^[6]
- Perform whole-cell, current-clamp recordings using a suitable amplifier.
- Use borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution.

- Intracellular Solution Composition (in mM): 125 K-gluconate, 10 KCl, 4 MgATP, 10 HEPES, 0.3 Na-GTP, 8 phosphocreatine- Na_2 , 0.5 EGTA, pH 7.2.[6] Include 0.1% neurobiotin for post-hoc cell identification.[6]
- Identify histaminergic neurons in the TMN based on their characteristic depolarizing "sag" in response to hyperpolarizing current pulses.[6]

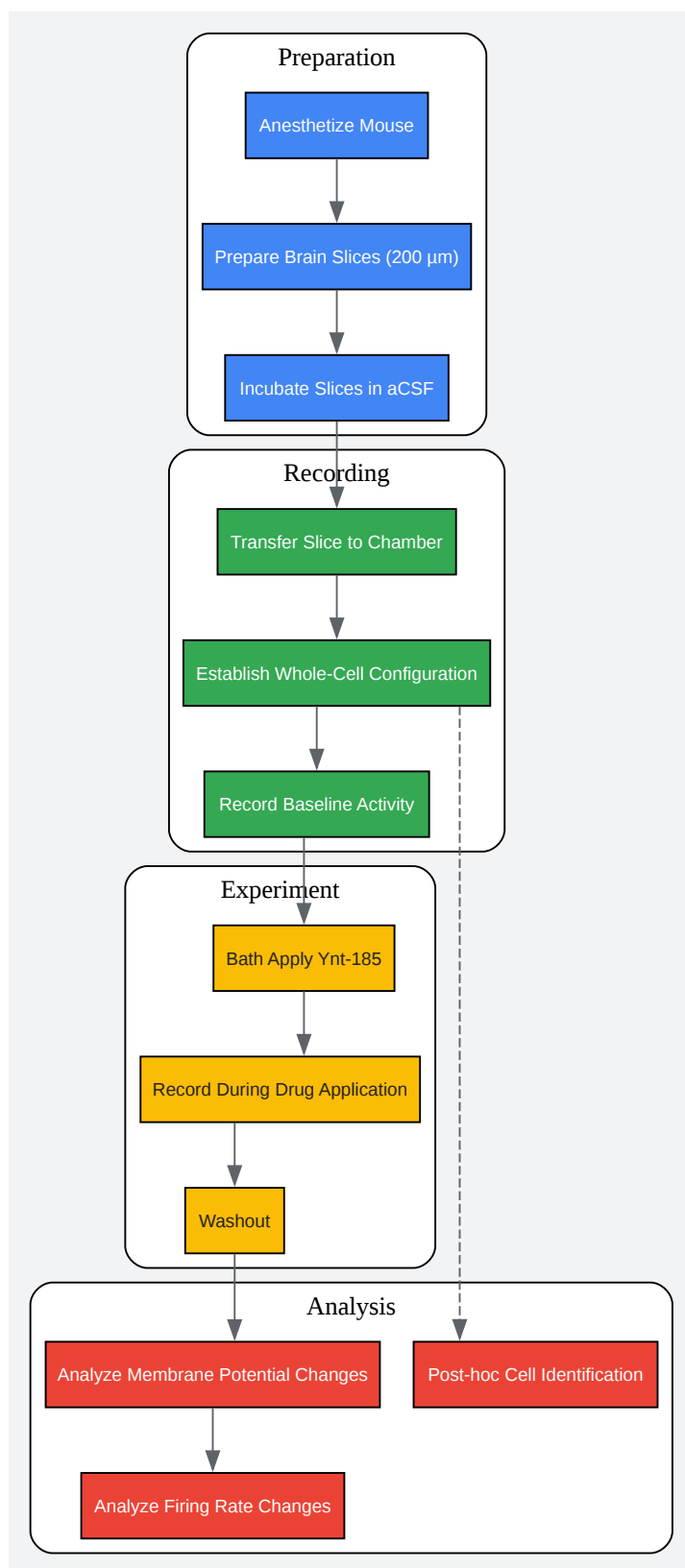
3. Drug Application:

- Prepare a stock solution of **Ynt-185** in DMSO.[6]
- Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 μM) for bath application.
- To study the direct effect on membrane potential independent of synaptic transmission, add 1 μM tetrodotoxin (TTX) to the aCSF.[3][5]

4. Data Acquisition and Analysis:

- Record changes in membrane potential and firing rate before, during, and after application of **Ynt-185**.
- Filter signals at 5 kHz and digitize at 50 kHz.[6]
- Analyze the data using appropriate software to quantify changes in resting membrane potential and action potential frequency.

Experimental Workflow Diagram



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Caption: Workflow for a patch-clamp experiment with **Ynt-185**.

Concluding Remarks

Ynt-185 is a valuable pharmacological tool for probing the function of the orexin system at the cellular level. The protocols and data presented here provide a foundation for researchers to utilize **Ynt-185** in patch-clamp electrophysiology studies to further elucidate the role of OX2R signaling in neuronal function and to screen for novel therapeutic agents targeting this pathway. Careful adherence to the described methodologies will ensure reproducible and high-quality data.

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